molecular formula C7H11F3N2O B1521260 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone CAS No. 497177-66-9

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Cat. No. B1521260
CAS RN: 497177-66-9
M. Wt: 196.17 g/mol
InChI Key: IMIRFQOBCRHHFT-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, also known as 1-APTFE, is an organofluorine compound commonly used in organic synthesis. It is a highly versatile reagent that is used in a variety of reactions such as nucleophilic substitution, nucleophilic addition, and electrophilic addition. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Organic Synthesis Enhancements

  • Facilitating Cyclization Reactions : The use of sulfonamides with trifluoroethanone derivatives, including 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, has shown to be effective in inducing cyclization reactions to form pyrrolidines and homopiperidines, favoring the formation of these structures over piperidines even in scenarios where trapping a tertiary carbocation would normally occur. This highlights its utility in the efficient formation of polycyclic systems (Haskins & Knight, 2002).

  • Novel One-Pot Synthesis Approaches : The compound has been involved in pseudo four-component reactions under ultrasonic irradiation, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines fused to heterocycles. This method demonstrates the versatility of this compound in facilitating complex chemical syntheses in a streamlined fashion (Mojtahedi et al., 2016).

Pharmaceutical and Biomedical Applications

  • Intermediate for Drug and Polymer Synthesis : A significant application of this compound is its role as an intermediate in the synthesis of drugs and biodegradable polymers. These applications are crucial in the development of new medications and materials for gene delivery, showcasing the compound's importance in the advancement of medical science and materials engineering (Prabowo et al., 2020).

  • Antifungal and Antibacterial Properties : Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These studies have revealed very good antibacterial and antifungal properties against a variety of pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Material Science and Engineering

  • Metal-Organic Frameworks (MOFs) : Amine-decorated luminescent metal-organic frameworks involving this compound derivatives have been designed for selective gas/vapor sorption and nanomolar sensing of pollutants in water. These findings underscore the compound's utility in environmental monitoring and remediation technologies (Das & Mandal, 2018).

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIRFQOBCRHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664197
Record name 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497177-66-9
Record name 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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